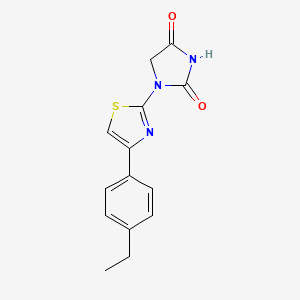
1-(4-(p-Ethylphenyl)-2-thiazolyl)hydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(p-Ethylphenyl)-2-thiazolyl)hydantoin is an organic compound that belongs to the class of thiazoles and hydantoins This compound is characterized by the presence of a thiazole ring fused with a hydantoin moiety, and a p-ethylphenyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(p-Ethylphenyl)-2-thiazolyl)hydantoin typically involves the condensation of p-ethylphenylthiourea with glyoxylic acid, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The final step involves the formation of the hydantoin ring through a cyclization reaction with urea or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(p-Ethylphenyl)-2-thiazolyl)hydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
1-(4-(p-Ethylphenyl)-2-thiazolyl)hydantoin has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(p-Ethylphenyl)-2-thiazolyl)hydantoin involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the hydantoin moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Phenyl-2-thiazolyl)hydantoin: Similar structure but lacks the p-ethyl group.
1-(4-(p-Methylphenyl)-2-thiazolyl)hydantoin: Similar structure with a p-methyl group instead of p-ethyl.
1-(4-(p-Chlorophenyl)-2-thiazolyl)hydantoin: Similar structure with a p-chloro group.
Uniqueness
1-(4-(p-Ethylphenyl)-2-thiazolyl)hydantoin is unique due to the presence of the p-ethyl group, which can influence its chemical reactivity and biological activity. The p-ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets.
Properties
CAS No. |
78140-06-4 |
|---|---|
Molecular Formula |
C14H13N3O2S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
1-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H13N3O2S/c1-2-9-3-5-10(6-4-9)11-8-20-14(15-11)17-7-12(18)16-13(17)19/h3-6,8H,2,7H2,1H3,(H,16,18,19) |
InChI Key |
WXCWNBMNPNBQCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)N3CC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















